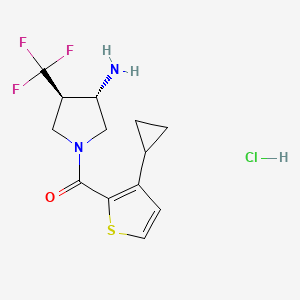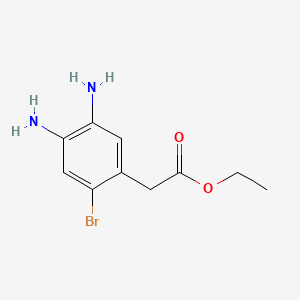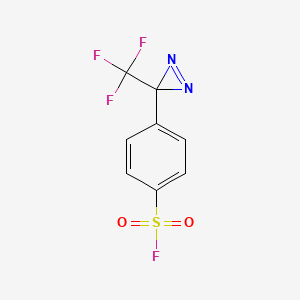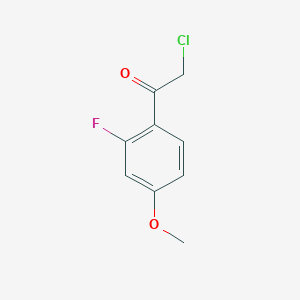![molecular formula C7H10F3NO3 B13513488 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid CAS No. 50632-84-3](/img/structure/B13513488.png)
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid, also known as N5-trifluoroacetyl-L-ornithine, is a derivative of the amino acid ornithine. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of ornithine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid typically involves the reaction of L-ornithine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows:
Starting Material: L-ornithine
Reagent: Trifluoroacetic anhydride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up to handle larger quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield L-ornithine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-ornithine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The trifluoroacetyl group can modulate the activity of enzymes by acting as an inhibitor or activator. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N5-trifluoroacetyl-L-ornithine
- Trifluoroacetic acid
- 2-Thiophenecarboxylic acid, 5-[(2,2,2-trifluoroacetyl)amino]-
Uniqueness
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
50632-84-3 |
|---|---|
Fórmula molecular |
C7H10F3NO3 |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)6(14)11-4-2-1-3-5(12)13/h1-4H2,(H,11,14)(H,12,13) |
Clave InChI |
JROSMTZIKFXOMM-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)





amine hydrochloride](/img/structure/B13513441.png)




![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)

